![molecular formula C9H8ClN B1354367 7-chloro-2-methyl-1H-indole CAS No. 623177-14-0](/img/structure/B1354367.png)
7-chloro-2-methyl-1H-indole
Overview
Description
7-Chloro-2-methyl-1H-indole is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Synthesis Analysis
Indole derivatives have been synthesized from 2,3-dihydroindole . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . In 2016, Sweidan et al. provided a simple and common method to synthesize the new indole 2-carboxamide derivatives .
Molecular Structure Analysis
Indoles are aromatic heterocyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Physical And Chemical Properties Analysis
The molecular weight of 7-chloro-2-methyl-1H-indole is 165.62 g/mol . The exact mass is 165.0345270 g/mol . The topological polar surface area is 4.9 Ų .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 7-chloro-2-methyl-1H-indole, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties. This makes 7-chloro-2-methyl-1H-indole a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Therefore, 7-chloro-2-methyl-1H-indole could be explored for its potential anticancer properties.
Anti-HIV Activity
Indole derivatives have shown potential in anti-HIV activity. This suggests that 7-chloro-2-methyl-1H-indole could be used in the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties. This makes 7-chloro-2-methyl-1H-indole a potential candidate for the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have shown potential in antimicrobial activity. This suggests that 7-chloro-2-methyl-1H-indole could be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives are known to possess antitubercular properties. This makes 7-chloro-2-methyl-1H-indole a potential candidate for the development of new antitubercular drugs .
Antidiabetic Activity
Indole derivatives have shown potential in antidiabetic activity. This suggests that 7-chloro-2-methyl-1H-indole could be used in the development of new antidiabetic drugs .
Mechanism of Action
Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJQQOHTYWFLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473453 | |
Record name | 7-chloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-methyl-1H-indole | |
CAS RN |
623177-14-0 | |
Record name | 7-chloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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